molecular formula C18H22N2O3S B5737554 N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5737554
M. Wt: 346.4 g/mol
InChI Key: ZKUROGHQLALPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 has gained popularity among recreational drug users due to its potent psychoactive effects, but it also has potential scientific research applications.

Mechanism of Action

Like other synthetic cannabinoids, N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding leads to the activation of the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, mood, and memory. This compound has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. This compound has also been shown to have neurotoxic effects, which may contribute to its potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency, which allows for the study of the effects of synthetic cannabinoids at lower doses. However, this compound also has limitations, including its potential for abuse and addiction, as well as its neurotoxic effects. These limitations must be taken into account when designing experiments involving this compound.

Future Directions

There are several future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on the development of safer and more effective synthetic cannabinoids for therapeutic use. Another area of research could focus on the development of new methods for detecting synthetic cannabinoids in biological samples, which could aid in the identification and prevention of synthetic cannabinoid abuse. Additionally, more research is needed to fully understand the long-term effects of synthetic cannabinoid use on the brain and body.

Synthesis Methods

N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a variety of methods, including the condensation of 4-methylphenylacetic acid with 2-methylbenzylamine and subsequent reaction with N-methyl-N-(methylsulfonyl)chloroacetamide. Another method involves the reaction of 4-methylphenylacetic acid with 2-methylbenzylamine and N-(methylsulfonyl)chloroacetamide in the presence of a catalyst.

Scientific Research Applications

N~1~-(2-methylbenzyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has potential scientific research applications in the field of cannabinoid research. It can be used to study the effects of synthetic cannabinoids on the human body, including their effects on the endocannabinoid system. This compound can also be used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, as well as their potential therapeutic uses.

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-8-10-17(11-9-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUROGHQLALPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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